molecular formula C13H19NO4Si B14492558 1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 63071-93-2

1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No.: B14492558
CAS No.: 63071-93-2
M. Wt: 281.38 g/mol
InChI Key: YAXHODAGLWZFOF-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a complex organic compound characterized by its unique bicyclic structure.

Chemical Reactions Analysis

1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:

Properties

CAS No.

63071-93-2

Molecular Formula

C13H19NO4Si

Molecular Weight

281.38 g/mol

IUPAC Name

1-(phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C13H19NO4Si/c1-2-4-13(5-3-1)15-12-19-16-9-6-14(7-10-17-19)8-11-18-19/h1-5H,6-12H2

InChI Key

YAXHODAGLWZFOF-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)COC3=CC=CC=C3

Origin of Product

United States

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